molecular formula C20H28O2 B585705 (17beta)-3-Methoxy-7-methylestra-1,3,5(10)-trien-17-ol CAS No. 153063-86-6

(17beta)-3-Methoxy-7-methylestra-1,3,5(10)-trien-17-ol

Cat. No. B585705
CAS RN: 153063-86-6
M. Wt: 300.442
InChI Key: IDFSOCUPRSHPDU-BQTMGCTQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of estradiol, which is a type of estrogen, the primary female sex hormone . Estrogens are steroids that are important for sexual and reproductive development, primarily in women . They are also involved in other processes such as controlling cholesterol levels and bone health .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves complex organic chemistry reactions. For instance, 17β-Hydroxysteroid dehydrogenases (17β-HSDs) are known to play a crucial role in the biosynthesis of estrogens .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be similar to those of other steroids. Steroids are generally hydrophobic and can pass through cell membranes .

Mechanism of Action

The mechanism of action of this compound is likely related to its interaction with estrogen receptors. Estrogens like estradiol bind to and activate these receptors, influencing the transcription of target genes .

Future Directions

Research into steroids and their derivatives is ongoing, with many potential applications in medicine and biology. For example, understanding the roles of different 17β-HSDs could lead to new treatments for diseases like cancer .

properties

IUPAC Name

(7S,8R,9S,13S,14S,17S)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4-5,11-12,16-19,21H,6-10H2,1-3H3/t12-,16+,17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFSOCUPRSHPDU-BQTMGCTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)OC)C3C1C4CCC(C4(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C=CC(=C2)OC)[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857989
Record name (17beta)-3-Methoxy-7-methylestra-1,3,5(10)-trien-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(17beta)-3-Methoxy-7-methylestra-1,3,5(10)-trien-17-ol

CAS RN

153063-86-6
Record name (17beta)-3-Methoxy-7-methylestra-1,3,5(10)-trien-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.